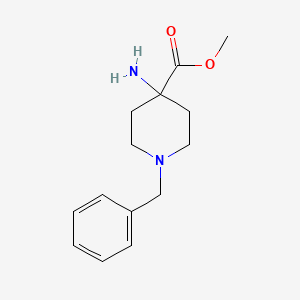

Methyl 4-amino-1-benzylpiperidine-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-amino-1-benzylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-18-13(17)14(15)7-9-16(10-8-14)11-12-5-3-2-4-6-12/h2-6H,7-11,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSLQEBUAGDFDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCN(CC1)CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50388825 | |

| Record name | methyl 4-amino-1-benzylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57611-57-1 | |

| Record name | methyl 4-amino-1-benzylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-amino-1-benzylpiperidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Elucidation of the Molecular Structure: A Technical Guide to Methyl 4-amino-1-benzylpiperidine-4-carboxylate

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of methyl 4-amino-1-benzylpiperidine-4-carboxylate. Due to the limited availability of direct experimental data for this specific molecule in public databases, this guide presents a proposed synthetic route and predicted spectroscopic data based on established chemical principles and analysis of structurally related compounds. This document serves as a robust resource for the synthesis and characterization of this and similar 4-aminopiperidine derivatives.

Molecular Identity

This compound is a piperidine derivative featuring a benzyl group at the 1-position, and both an amino group and a methyl carboxylate group at the 4-position.

| Property | Value |

| Molecular Formula | C₁₄H₂₀N₂O₂ |

| Molecular Weight | 248.32 g/mol |

| CAS Number | 180433-79-6 (predicted) |

Below is a diagram of the molecular structure of this compound.

Caption: Molecular Structure of the target compound.

Proposed Synthesis

A viable and common method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 4-amino-1-benzylpiperidine-4-carboxylic acid. This reaction involves treating the carboxylic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.

The following diagram illustrates the proposed synthetic workflow.

Caption: Proposed synthesis workflow.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-amino-1-benzylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Neutralization: Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure this compound.

Predicted Spectroscopic Data for Structural Elucidation

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups and comparison with data from structurally similar compounds.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 - 7.25 | m | 5H | Ar-H (benzyl) |

| ~ 3.65 | s | 3H | -COOCH ₃ |

| ~ 3.50 | s | 2H | -CH ₂-Ph |

| ~ 2.80 - 2.70 | m | 2H | Piperidine H -2e, H -6e |

| ~ 2.40 - 2.30 | m | 2H | Piperidine H -2a, H -6a |

| ~ 2.00 - 1.90 | m | 2H | Piperidine H -3e, H -5e |

| ~ 1.70 - 1.60 | m | 2H | Piperidine H -3a, H -5a |

| ~ 1.50 | br s | 2H | -NH ₂ |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~ 176.0 | C =O (ester) |

| ~ 138.0 | Ar-C (quaternary, benzyl) |

| ~ 129.0 | Ar-C H (benzyl) |

| ~ 128.5 | Ar-C H (benzyl) |

| ~ 127.0 | Ar-C H (benzyl) |

| ~ 63.0 | -C H₂-Ph |

| ~ 55.0 | C -4 (quaternary, piperidine) |

| ~ 52.0 | -COOC H₃ |

| ~ 50.0 | C -2, C -6 (piperidine) |

| ~ 35.0 | C -3, C -5 (piperidine) |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Medium, sharp (doublet) | N-H stretch (primary amine) |

| 3080 - 3030 | Medium | C-H stretch (aromatic) |

| 2950 - 2850 | Medium to strong | C-H stretch (aliphatic) |

| 1735 - 1725 | Strong, sharp | C=O stretch (ester) |

| 1600, 1495, 1450 | Medium to weak | C=C stretch (aromatic ring) |

| 1250 - 1150 | Strong | C-O stretch (ester) |

| 740, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Interpretation |

| 248 | [M]⁺ (Molecular Ion) |

| 189 | [M - COOCH₃]⁺ |

| 157 | [M - CH₂Ph]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

The following diagram illustrates the predicted fragmentation pathway in mass spectrometry.

In-Depth Technical Guide: Physicochemical Properties of Methyl 4-amino-1-benzylpiperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-1-benzylpiperidine-4-carboxylate is a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. Its structural scaffold, featuring a 4-amino-4-carboxy-piperidine core with a benzyl group on the ring nitrogen, makes it a versatile intermediate for the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, a detailed representative protocol for its synthesis, and an exploration of its potential biological significance based on related structures.

Physicochemical Properties

Due to the limited availability of experimental data in peer-reviewed literature, the following tables summarize a combination of basic identifiers and computationally predicted physicochemical properties for this compound. These predicted values offer valuable insights for researchers in planning experiments and understanding the compound's behavior.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 57611-57-1[1] |

| Molecular Formula | C₁₄H₂₀N₂O₂[2] |

| Molecular Weight | 248.32 g/mol [2] |

| Canonical SMILES | COC(=O)C1(CCN(CC1)CC2=CC=CC=C2)N |

| InChI Key | BGPXGJBQGJHCGN-UHFFFAOYSA-N |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| XLogP3 | 1.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Topological Polar Surface Area | 55.4 Ų |

| Formal Charge | 0 |

| Complexity | 289 |

| pKa (most basic) | 8.8 (Amine) |

| pKa (most acidic) | Not Applicable |

Note: Predicted values are generated using computational models and should be considered as estimates. Experimental verification is recommended.

Synthesis and Experimental Protocols

The synthesis involves three main stages:

-

Formation of the 4-amino-4-cyano-piperidine intermediate via a Strecker synthesis.

-

Hydrolysis of the nitrile to the corresponding 4-amino-4-carboxylic acid.

-

Esterification of the carboxylic acid to yield the final methyl ester product.

Experimental Workflow Diagram

Caption: A representative synthetic pathway from 1-benzyl-4-piperidone.

Detailed Methodologies

Step 1: Synthesis of 4-Amino-1-benzylpiperidine-4-carbonitrile (Strecker Synthesis)

The Strecker synthesis is a classic method for preparing α-amino nitriles from ketones or aldehydes.[3][4][5]

-

Materials:

-

1-Benzyl-4-piperidone

-

Potassium cyanide (KCN)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Diethyl ether

-

-

Procedure:

-

In a well-ventilated fume hood, a solution of ammonium chloride (1.2 equivalents) in water is added to a stirred solution of 1-benzyl-4-piperidone (1 equivalent) in ethanol.

-

A solution of potassium cyanide (1.2 equivalents) in water is then added dropwise to the mixture at room temperature. Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

-

The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with water and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 4-amino-1-benzylpiperidine-4-carbonitrile.

-

The crude product can be purified by column chromatography on silica gel.

-

Step 2: Hydrolysis of 4-Amino-1-benzylpiperidine-4-carbonitrile

The nitrile group is hydrolyzed to a carboxylic acid under acidic conditions.

-

Materials:

-

4-Amino-1-benzylpiperidine-4-carbonitrile

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

-

Procedure:

-

The crude 4-amino-1-benzylpiperidine-4-carbonitrile is suspended in concentrated hydrochloric acid.

-

The mixture is heated to reflux and stirred for 12-24 hours.

-

After cooling to room temperature, the reaction mixture is carefully neutralized with a sodium hydroxide solution to precipitate the amino acid.

-

The solid precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 4-amino-1-benzylpiperidine-4-carboxylic acid.

-

Step 3: Esterification of 4-Amino-1-benzylpiperidine-4-carboxylic acid (Fischer Esterification)

The final step is the esterification of the carboxylic acid with methanol, typically catalyzed by a strong acid.[6][7][8]

-

Materials:

-

4-Amino-1-benzylpiperidine-4-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

-

Procedure:

-

4-Amino-1-benzylpiperidine-4-carboxylic acid is suspended in anhydrous methanol.

-

A catalytic amount of concentrated sulfuric acid is carefully added to the suspension.

-

The mixture is heated to reflux and stirred for 8-16 hours.

-

After cooling, the excess methanol is removed under reduced pressure.

-

The residue is dissolved in water and neutralized with a saturated sodium bicarbonate solution.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude this compound.

-

The final product can be purified by column chromatography.

-

Potential Biological Significance

While specific biological activity data for this compound is not currently available, the 1-benzylpiperidine scaffold is a well-known pharmacophore present in a variety of biologically active molecules. Derivatives of 1-benzylpiperidine have been investigated for a range of therapeutic applications, including:

-

Acetylcholinesterase (AChE) Inhibition: Some 1-benzylpiperidine derivatives have shown potent inhibitory activity against acetylcholinesterase, an enzyme implicated in the pathology of Alzheimer's disease.[9]

-

Antimicrobial and Antifungal Activity: The piperidine nucleus is a common feature in many antimicrobial and antifungal agents.[10][11]

-

Central Nervous System (CNS) Activity: The lipophilic nature of the benzyl group can facilitate crossing the blood-brain barrier, making this scaffold a candidate for developing CNS-acting drugs.

The presence of the 4-amino and 4-methoxycarbonyl groups provides additional points for chemical modification, allowing for the generation of diverse libraries of compounds for screening against various biological targets.

Logical Relationship of the Core Structure

Caption: Relationship between the core structure and its potential bioactivity.

Conclusion

This compound is a chemical entity with significant potential as a building block in the development of novel therapeutic agents. While experimental data on its physicochemical properties and biological activities are scarce, this guide provides a solid foundation for researchers by presenting predicted properties and a detailed, plausible synthetic route. The structural features of this compound suggest that it is a promising starting point for the exploration of new chemical space in drug discovery. Further experimental investigation into its synthesis, characterization, and biological evaluation is warranted.

References

- 1. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 2. 57611-57-1 | CAS DataBase [m.chemicalbook.com]

- 3. reddit.com [reddit.com]

- 4. Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | C20H24N2O2 | CID 2724430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. farm.ucl.ac.be [farm.ucl.ac.be]

- 6. aklectures.com [aklectures.com]

- 7. Reactions of α-Amino Acids : Carboxylic Acid Esterification [ns1.almerja.com]

- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ajchem-a.com [ajchem-a.com]

A Technical Guide to the Predicted ¹H NMR Spectral Analysis of Methyl 4-amino-1-benzylpiperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted ¹H NMR spectrum of Methyl 4-amino-1-benzylpiperidine-4-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of direct experimental spectral data for this specific molecule in the public domain, this guide synthesizes a predicted spectrum based on the analysis of structurally similar compounds. The document outlines the theoretical chemical shifts, multiplicities, and coupling constants for each proton in the molecule. It also includes a standardized experimental protocol for acquiring such a spectrum, alongside visual aids generated using Graphviz to illustrate the molecular structure with proton assignments and a general workflow for NMR spectral analysis. This guide is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and analytical chemistry.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are derived from the known spectral data of analogous compounds, including 4-amino-1-benzylpiperidine, methyl 1-benzylpiperidine-4-carboxylate, and other substituted piperidine derivatives. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |

| H-2', H-6' (Aromatic) | 7.25 - 7.40 | Multiplet (m) | 2H | - |

| H-3', H-4', H-5' (Aromatic) | 7.20 - 7.35 | Multiplet (m) | 3H | - |

| H-7' (Benzyl CH₂) | 3.55 | Singlet (s) | 2H | - |

| H-2, H-6 (Piperidine, axial) | 2.80 - 2.95 | Multiplet (m) | 2H | - |

| H-2, H-6 (Piperidine, equatorial) | 2.10 - 2.25 | Multiplet (m) | 2H | - |

| H-3, H-5 (Piperidine, axial) | 1.90 - 2.05 | Multiplet (m) | 2H | - |

| H-3, H-5 (Piperidine, equatorial) | 1.60 - 1.75 | Multiplet (m) | 2H | - |

| -NH₂ (Amino) | 1.50 | Broad Singlet (br s) | 2H | - |

| -OCH₃ (Methyl Ester) | 3.70 | Singlet (s) | 3H | - |

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a detailed methodology for the acquisition of a ¹H NMR spectrum for a compound such as this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for similar compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

-

Homogenization: Gently vortex or shake the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

2.2. Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer:

-

Spectrometer Frequency: 400 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay: 1.0 - 2.0 seconds

-

Pulse Width: 90°

-

Acquisition Time: 3-4 seconds

-

Spectral Width: -2 to 12 ppm

2.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the area under each peak to determine the relative number of protons.

-

Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal in the spectrum.

Visualizations

3.1. Molecular Structure and Proton Assignments

The following diagram illustrates the molecular structure of this compound with the predicted proton assignments.

Caption: Molecular structure of this compound.

3.2. Workflow for ¹H NMR Spectral Analysis

The logical flow for analyzing a ¹H NMR spectrum is depicted in the following diagram.

Caption: General workflow for 1H NMR spectral analysis.

Conclusion

This guide provides a comprehensive, albeit predicted, ¹H NMR spectral analysis of this compound. The tabulated data, experimental protocols, and visual diagrams are designed to aid researchers in the identification and characterization of this compound and its derivatives. While the predicted data serves as a strong theoretical baseline, it is imperative to confirm these findings with experimental data upon synthesis and purification of the compound. The methodologies and analytical workflow presented herein are fundamental to the structural elucidation of organic molecules and are broadly applicable in the field of drug discovery and development.

Technical Guide: 13C NMR Analysis of Substituted Piperidine Carboxylates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the acquisition and interpretation of 13C Nuclear Magnetic Resonance (NMR) data for substituted piperidine carboxylates, with a focus on compounds structurally related to Methyl 4-amino-1-benzylpiperidine-4-carboxylate. Due to the limited availability of public data for the specific titular compound, this guide will utilize representative data and methodologies applicable to this class of molecules.

Introduction to 13C NMR in Pharmaceutical Analysis

Carbon-13 (¹³C) NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules.[1][2][3] In the context of drug development and pharmaceutical sciences, it provides invaluable information regarding the carbon framework of a molecule, including the number of non-equivalent carbons, their hybridization state, and their chemical environment. This information is critical for confirming molecular structure, identifying impurities, and understanding molecular interactions.

Predicted 13C NMR Data for a Representative Piperidine Carboxylate

Table 1: Predicted ¹³C NMR Chemical Shifts for Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate

| Carbon Atom Assignment | Predicted Chemical Shift (δ) in ppm |

| C=O (Ester Carbonyl) | ~175 |

| Quaternary Carbon (C4-piperidine) | ~58 |

| -OCH₃ (Ester Methyl) | ~52 |

| -CH₂- (Piperidine C2, C6) | ~50 |

| -CH₂- (Piperidine C3, C5) | ~35 |

| -CH₂- (Benzyl) | ~63 |

| Aromatic C (Quaternary) | ~138 |

| Aromatic CH (para) | ~127 |

| Aromatic CH (ortho) | ~128 |

| Aromatic CH (meta) | ~129 |

| Aromatic C (Anilino, C1') | ~147 |

| Aromatic CH (Anilino, C2', C6') | ~118 |

| Aromatic CH (Anilino, C3', C5') | ~129 |

| Aromatic CH (Anilino, C4') | ~119 |

Note: These are predicted values and actual experimental values may vary depending on the solvent and other experimental conditions.

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a detailed methodology for acquiring ¹³C NMR spectra of piperidine derivatives.

3.1 Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of the solid sample.

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this class of compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard (Optional): Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0 ppm).

3.2 NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Insertion and Locking: Insert the NMR tube into the spectrometer. The instrument's field is "locked" onto the deuterium signal of the solvent.

-

Tuning and Matching: The probe is tuned and matched to the ¹³C frequency to ensure optimal signal transmission and detection.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is typically used.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative spectra. For quantitative analysis, longer delays (5 times the longest T1) are necessary.

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm is typically sufficient to cover the chemical shift range of most organic compounds.

-

Acquisition Time (AQ): This is determined by the spectral width and the number of data points.

-

3.3 Data Processing

-

Fourier Transformation (FT): The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the solvent peak or TMS.

-

Peak Picking: The chemical shifts of the peaks are identified and tabulated.

Workflow for NMR-Based Structure Elucidation

The process of determining a chemical structure from NMR data follows a logical workflow. This can be visualized as a flowchart, as depicted below.

This workflow begins with the acquisition of one- and two-dimensional NMR data, followed by processing and analysis of the spectra. The correlations observed in the 2D NMR experiments are crucial for assembling molecular fragments and proposing a final structure, which is then verified against all available spectral data.

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Methyl 4-amino-1-benzylpiperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of Methyl 4-amino-1-benzylpiperidine-4-carboxylate, a substituted piperidine derivative of interest in pharmaceutical research. Due to the absence of a publicly available mass spectrum for this specific compound, this guide synthesizes fragmentation principles from analogous structures, including N-benzylpiperidines, 4-aminopiperidine derivatives, and methyl esters. This document outlines the most probable cleavage pathways under common ionization techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI), presents the predicted quantitative data in tabular format, and provides detailed experimental protocols for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The guide also includes visualizations of the predicted fragmentation pathways using the DOT language for clear illustration of the molecular dissociations.

Predicted Core Fragmentation Pathways

The fragmentation of this compound is anticipated to be driven by the presence of several key functional groups: the N-benzyl group, the piperidine ring, the 4-amino group, and the 4-methyl carboxylate group. The ionization method employed will significantly influence the fragmentation cascade.

Under Electron Ionization (EI) , the high energy imparted to the molecule is expected to induce extensive fragmentation. The primary fragmentation events are likely to be:

-

Alpha-cleavage adjacent to the nitrogen atom: This is a dominant fragmentation pathway for N-substituted piperidines, leading to the formation of a stable tropylium ion (m/z 91) through the loss of the piperidine ring radical.

-

Cleavage of the piperidine ring: The piperidine ring itself can undergo fragmentation, leading to a variety of smaller fragment ions.

-

Loss of the methoxycarbonyl group: Cleavage of the ester group can occur, resulting in the loss of a methoxycarbonyl radical (•COOCH3, 59 Da).

-

Loss of the amino group: The amino group at the 4-position can also be eliminated.

Under Electrospray Ionization (ESI) , a softer ionization technique, the protonated molecule [M+H]+ will be the predominant species in the full scan mass spectrum. Tandem mass spectrometry (MS/MS) of this precursor ion is expected to reveal characteristic fragmentation patterns initiated by the protonated nitrogen. Key fragmentations include:

-

Formation of the benzyl cation or tropylium ion: Similar to EI, the most prominent fragmentation is the cleavage of the C-N bond between the benzyl group and the piperidine ring, leading to the highly stable benzyl cation (m/z 91), which can rearrange to the even more stable tropylium ion.[1]

-

Neutral loss of small molecules: The loss of ammonia (NH3, 17 Da) from the 4-amino group is a probable fragmentation pathway.

-

Piperidine ring opening: Fragmentation of the protonated piperidine ring can also occur.

Predicted Quantitative Fragmentation Data

The following tables summarize the predicted major fragment ions and their relative abundances for this compound under EI-MS and ESI-MS/MS conditions. The molecular weight of the compound is 248.34 g/mol .

Table 1: Predicted EI-MS Fragmentation Data

| m/z | Predicted Fragment Ion | Predicted Relative Abundance |

| 248 | [M]+• | Low |

| 189 | [M - •COOCH3]+ | Moderate |

| 157 | [M - C7H7]+ | Moderate |

| 91 | [C7H7]+ (Tropylium ion) | High (Base Peak) |

| 77 | [C6H5]+ | Moderate |

Table 2: Predicted ESI-MS/MS Fragmentation Data of [M+H]+ (m/z 249)

| m/z | Predicted Fragment Ion | Predicted Relative Abundance |

| 249 | [M+H]+ | High (Precursor Ion) |

| 232 | [M+H - NH3]+ | Moderate |

| 190 | [M+H - •COOCH3]+ | Low |

| 158 | [Piperidine ring fragment]+ | Moderate |

| 91 | [C7H7]+ (Tropylium ion) | High (Base Peak) |

Visualization of Predicted Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathways.

Caption: Predicted EI-MS Fragmentation Pathway.

Caption: Predicted ESI-MS/MS Fragmentation of [M+H]+.

Experimental Protocols

The following are detailed methodologies for the analysis of this compound using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the analysis of the title compound, assuming it is sufficiently volatile and thermally stable. Derivatization may be necessary to improve its chromatographic properties.[2]

4.1.1. Sample Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.[2]

-

Working Standards: Prepare a series of working standards by serial dilution of the stock solution to the desired concentrations.

4.1.2. GC-MS Instrumentation and Conditions [3]

-

GC System: A gas chromatograph equipped with a capillary column.

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).[3]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]

-

Inlet Temperature: 250 - 280 °C.[2]

-

Injection Volume: 1 µL in splitless mode.[3]

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp to 280°C at 15°C/min.

-

Hold at 280°C for 5 minutes.

-

-

Mass Spectrometer: A mass spectrometer operating in Electron Ionization (EI) mode.

-

Ion Source Temperature: 230°C.

-

Electron Energy: 70 eV.

-

Scan Range: m/z 40-500.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method is ideal for the analysis of the title compound, particularly for complex matrices, and provides high sensitivity and specificity.

4.2.1. Sample Preparation [4]

-

Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol or acetonitrile.[2]

-

Working Solutions: Dilute the stock solution with the initial mobile phase to prepare working standards at the desired concentrations.

-

Filtration: Filter all solutions through a 0.22 µm syringe filter before injection.[4]

4.2.2. LC-MS/MS Instrumentation and Conditions [2]

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-7 min: 95% B

-

7-7.1 min: 95% to 5% B

-

7.1-10 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.[2]

-

MS/MS Method:

-

Full Scan: Acquire a full scan from m/z 100-500 to determine the m/z of the protonated molecule [M+H]+.

-

Product Ion Scan: Perform a product ion scan of the precursor ion ([M+H]+ at m/z 249) to observe the fragmentation pattern. Optimize collision energy to obtain a good distribution of fragment ions.

-

Conclusion

This technical guide provides a comprehensive predicted overview of the mass spectrometric behavior of this compound. The fragmentation is expected to be dominated by the formation of the stable tropylium ion (m/z 91) under both EI and ESI conditions. The provided experimental protocols offer a robust starting point for the analytical characterization of this molecule. The detailed fragmentation pathways and predicted quantitative data will aid researchers in the identification and structural elucidation of this and related piperidine derivatives in various research and development settings. It is important to note that these are predicted pathways and actual experimental data may vary.

References

Technical Guide: Methyl 4-amino-1-benzylpiperidine-4-carboxylate and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-amino-1-benzylpiperidine-4-carboxylate, including its chemical identification, relevant analogs, and potential applications in neuroscience research. The information is presented to support drug discovery and development efforts.

Core Compound Data

| Compound Name | CAS Number | Molecular Formula |

| This compound | 57611-57-1 | C₁₄H₂₀N₂O₂ |

| Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | 61085-60-7[1] | C₂₀H₂₄N₂O₂ |

| 4-Amino-1-benzylpiperidine | 50541-93-0 | C₁₂H₁₈N₂ |

| 1-Benzylpiperidine-4-carbaldehyde | 22065-85-6[2] | C₁₃H₁₇NO |

Synthetic Pathway and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, starting from readily available precursors. Below is a detailed, representative experimental protocol based on established synthetic methodologies for similar 4-aminopiperidine derivatives.

Experimental Workflow

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 4-Amino-1-benzylpiperidine-4-carbonitrile (Strecker Synthesis)

-

Reaction Setup: In a well-ventilated fume hood, a solution of potassium cyanide (KCN) and ammonium chloride (NH₄Cl) in water is prepared in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled in an ice bath.

-

Addition of Ketone: 1-Benzyl-4-piperidone is dissolved in a suitable solvent, such as methanol or ethanol, and added dropwise to the cooled cyanide/ammonium chloride solution.

-

Reaction Conditions: The reaction mixture is stirred vigorously at room temperature for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 4-amino-1-benzylpiperidine-4-carbonitrile.

Step 2: Hydrolysis to 4-Amino-1-benzylpiperidine-4-carboxamide

-

Reaction Setup: The crude aminonitrile from the previous step is dissolved in a strong acid, such as concentrated sulfuric acid or hydrochloric acid, in a flask cooled in an ice bath.

-

Reaction Conditions: The mixture is stirred at room temperature or gently heated to facilitate hydrolysis of the nitrile group to a carboxamide. The reaction progress is monitored by TLC.

-

Neutralization and Isolation: After the reaction is complete, the acidic solution is carefully neutralized with a base (e.g., sodium hydroxide or sodium bicarbonate) while cooling. The resulting precipitate, 4-amino-1-benzylpiperidine-4-carboxamide, is collected by filtration, washed with cold water, and dried.

Step 3: Esterification to this compound

-

Reaction Setup: The 4-amino-1-benzylpiperidine-4-carboxamide is suspended in anhydrous methanol in a round-bottom flask.

-

Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, is carefully added to the suspension.

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours until the starting material is consumed, as indicated by TLC.

-

Work-up and Purification: The mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried and concentrated. The final product, this compound, can be purified by column chromatography on silica gel.

Potential Signaling Pathways and Biological Activity

Derivatives of 4-aminopiperidine have been shown to interact with various targets in the central nervous system. The structural motif of this compound suggests potential activity at several key receptors and transporters.

Caption: Potential signaling pathways for 4-aminopiperidine derivatives.

The benzylpiperidine scaffold is a known pharmacophore for ligands of opioid and sigma-1 receptors, suggesting that this compound and its analogs could have applications in pain management and neuroprotection.[3] Furthermore, some benzylpiperidine derivatives have demonstrated activity as N-methyl-D-aspartate (NMDA) receptor antagonists, a mechanism relevant to various neurological disorders.[4] Additionally, the piperidine core is present in acetylcholinesterase inhibitors, indicating a potential role in cognitive enhancement.[5] The diverse biological activities associated with this chemical class make it a valuable starting point for the development of novel therapeutics targeting the central nervous system.

References

- 1. Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | C20H24N2O2 | CID 2724430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Benzylpiperidine-4-carbaldehyde | C13H17NO | CID 89584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and characterization of 4-methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate, an orally bioavailable, brain penetrant NR2B selective N-methyl-D-aspartate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Novel Derivatives from Methyl 4-amino-1-benzylpiperidine-4-carboxylate

Introduction

Methyl 4-amino-1-benzylpiperidine-4-carboxylate is a pivotal starting material in synthetic organic chemistry, serving as a versatile scaffold for the development of a wide range of biologically active compounds. Its unique structure, featuring a primary amine and a carboxylic ester at the 4-position of a piperidine ring, allows for diverse chemical modifications. This guide focuses on the synthesis of novel derivatives from this precursor, with a particular emphasis on the creation of N-acylated compounds that are key intermediates in the synthesis of potent analgesics, including analogs of fentanyl.[1][2] The methodologies outlined herein are intended for researchers, medicinal chemists, and professionals in drug development seeking to explore new chemical entities based on the 4-aminopiperidine framework.

Core Synthetic Pathways and Methodologies

The primary reactive site for derivatization on this compound is the primary amino group at the C-4 position. The most direct and common synthetic transformation is N-acylation, which converts the primary amine into a more complex amide. This is often the initial step in constructing the pharmacophore of 4-anilidopiperidine analgesics.[3]

Pathway 1: N-Acylation

N-acylation is a fundamental reaction to produce a diverse library of amide derivatives. This transformation is typically achieved by reacting the primary amine with an acylating agent, such as an acyl chloride or anhydride, in the presence of a non-nucleophilic base to scavenge the acid byproduct.[4][5]

Below is a general workflow for the synthesis of these derivatives, starting with N-acylation and proceeding through common subsequent modifications.

Caption: General workflow for synthesizing derivatives from the core scaffold.

Experimental Protocols

General Protocol for N-Acylation

This procedure details the N-acylation of this compound using an acyl chloride.

-

Materials:

-

This compound (1.0 eq)

-

Acyl chloride (e.g., Propionyl chloride) (1.1 eq)

-

Non-nucleophilic base (e.g., Diisopropylethylamine or Triethylamine) (1.5 - 2.0 eq)[6]

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve this compound (1.0 eq) and the base (1.5 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add the acyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.[5]

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours or until TLC analysis indicates completion.[6]

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.[5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure N-acylated derivative.

-

Caption: Simplified mechanism of N-acylation.

Protocol for N-Debenzylation via Hydrogenolysis

This step removes the N-benzyl protecting group to yield a secondary amine, which is crucial for introducing other N-substituents to create analogs of fentanyl or sufentanil.[7]

-

Materials:

-

N-Acylated Intermediate (from Step 1)

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas source (balloon or Parr hydrogenator)

-

-

Procedure:

-

Dissolve the N-acylated intermediate in methanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C catalyst to the solution (typically 5-10% by weight of the substrate).

-

Purge the flask with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere (1 atm or higher) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the debenzylated secondary amine, which is often used in the next step without further purification.

-

Protocol for N-Alkylation of the Secondary Amine

This final step introduces the desired side chain onto the piperidine nitrogen, completing the synthesis of many potent opioid analgesics.[4]

-

Materials:

-

Procedure:

-

Combine the secondary amine precursor, the alkylating agent, and the base in acetonitrile in a round-bottom flask.

-

Heat the mixture to 80 °C and stir for 16 hours or until completion.[6]

-

Cool the reaction mixture to room temperature and dilute with water and an organic solvent like dichloromethane.

-

Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography to yield the final derivative.

-

Quantitative Data Summary

The following tables summarize expected yields and key data for the synthesis of representative derivatives based on published literature for analogous compounds.

Table 1: N-Acylation of this compound

| Acylating Agent | Product Name | Expected Yield (%) | Reference |

|---|---|---|---|

| Propionyl Chloride | Methyl 1-benzyl-4-(propionamido)piperidine-4-carboxylate | 90-98% | [4][8] |

| Acetyl Chloride | Methyl 4-(acetamido)-1-benzylpiperidine-4-carboxylate | 95-99% | [4][8] |

| Butyryl Chloride | Methyl 1-benzyl-4-(butyramido)piperidine-4-carboxylate | ~90% |[4] |

Table 2: Synthesis of Fentanyl Analogs from N-Acylated Intermediates

| N-Alkylation Agent | Final Product | Overall Yield (3 steps) | Reference |

|---|---|---|---|

| 2-(Bromoethyl)benzene | Fentanyl Carboxylate Methyl Ester | ~75% | [4] |

| 2-(Thiophen-2-yl)ethyl methanesulfonate | Thiofentanyl Carboxylate Methyl Ester | ~73% | [4][8] |

| 2-Chloro-N,N-dimethylethanamine | Amide Derivative | ~70% |[9] |

Biological Context: Opioid Receptor Signaling

Many derivatives synthesized from this core, particularly fentanyl analogs, are potent agonists of the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Their analgesic effects stem from their ability to modulate neuronal activity in the central nervous system.

Caption: Downstream effects of μ-opioid receptor activation by an agonist.

Activation of the MOR by an agonist leads to the dissociation of the inhibitory G-protein (Gi/o). This has two primary effects: inhibition of adenylyl cyclase, which decreases intracellular cAMP levels, and modulation of ion channels, specifically the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels. The cumulative effect is a hyperpolarization of the neuron and reduced neurotransmitter release, leading to potent analgesia.[10] Understanding this pathway is critical for the rational design of novel analgesics with improved safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Fentanyl and the 4-Anilinopiperidine Group of Analgesics | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. EP2455377A1 - Synthesis of fentanyl analogs - Google Patents [patents.google.com]

- 8. osti.gov [osti.gov]

- 9. researchgate.net [researchgate.net]

- 10. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility profile of Methyl 4-amino-1-benzylpiperidine-4-carboxylate in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of Methyl 4-amino-1-benzylpiperidine-4-carboxylate, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound in common laboratory solvents is critical for its effective use in research and development, including reaction optimization, purification, and formulation. This document outlines the predicted solubility of the compound, provides detailed experimental protocols for precise solubility determination, and presents a visual workflow for these procedures.

Introduction to this compound

This compound is a disubstituted piperidine derivative. Its structure, featuring a polar amino group, an ester functional group, and a non-polar benzyl group, suggests a varied solubility profile across different solvent classes. The presence of a basic nitrogen atom in the piperidine ring and an additional primary amine implies that the solubility will be significantly influenced by the pH of the medium.

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in public literature, a qualitative solubility profile can be predicted based on its structural features and the general solubility characteristics of similar N-benzylpiperidine and 4-aminopiperidine derivatives. The compound is expected to exhibit good solubility in polar protic and aprotic solvents and lower solubility in non-polar solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Lab Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water (acidic pH) | Soluble | The amino groups will be protonated at acidic pH, forming soluble salts. |

| Water (neutral/basic pH) | Sparingly Soluble | The free base is likely to have limited aqueous solubility due to the presence of the non-polar benzyl and piperidine ring structures. | |

| Methanol, Ethanol | Soluble | Capable of hydrogen bonding with the amino and ester groups. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | High polarity and ability to act as a hydrogen bond acceptor. |

| Dimethylformamide (DMF) | Soluble | A common solvent for many organic compounds with polar functional groups. | |

| Acetonitrile | Moderately Soluble | Less polar than DMSO and DMF, but should still be a suitable solvent. | |

| Dichloromethane (DCM) | Moderately Soluble | A good solvent for a wide range of organic compounds. | |

| Non-Polar | Toluene, Hexane | Sparingly to Insoluble | The overall polarity of the molecule is too high for significant solubility in non-polar hydrocarbon solvents. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Slightly to Moderately Soluble | THF is more polar than diethyl ether and is expected to be a better solvent. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods should be employed. The following are detailed protocols for determining both equilibrium and kinetic solubility.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a selected solvent.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to sediment. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE or PVDF).

-

Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), or Quantitative Nuclear Magnetic Resonance (qNMR).

-

Reporting: Express the solubility in units of mg/mL or mol/L at the specified temperature.

Kinetic Solubility Determination

This high-throughput method is often used in the early stages of drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Addition of Aqueous Buffer: To each well, add a specific volume of the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effects.

-

Incubation: Cover the plate and incubate at a constant temperature (e.g., room temperature or 37 °C) for a set period (e.g., 1-2 hours) with gentle shaking.

-

Precipitation Detection: Determine the concentration at which precipitation occurs. This can be done visually or instrumentally by measuring the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the equilibrium solubility determination using the shake-flask method.

Caption: Workflow for Equilibrium Solubility Determination.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This technical guide provides a foundational understanding of the solubility profile of this compound. While the predicted solubility offers a useful starting point, it is highly recommended that researchers determine the quantitative solubility in their specific solvent systems using the detailed experimental protocols provided. Accurate solubility data is paramount for the successful progression of research and development activities involving this compound.

Spectroscopic Characterization of Remifentanil Impurity J: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Remifentanil impurity J, a known process-related impurity in the synthesis of the potent opioid analgesic, Remifentanil. Understanding the structural and spectral properties of such impurities is critical for drug quality control, safety assessment, and regulatory compliance.

Introduction to Remifentanil Impurity J

Remifentanil Impurity J is identified as methyl 4-anilino-1-benzylpiperidine-4-carboxylate . Its presence in the final drug product must be carefully monitored and controlled to ensure the safety and efficacy of Remifentanil. This guide details the key spectroscopic techniques used for its identification and quantification.

Chemical and Physical Properties: [1]

| Property | Value |

| IUPAC Name | methyl 4-anilino-1-benzylpiperidine-4-carboxylate |

| CAS Number | 61085-60-7 |

| Molecular Formula | C20H24N2O2 |

| Molecular Weight | 324.4 g/mol |

| Canonical SMILES | COC(=O)C1(CCN(CC1)CC2=CC=CC=C2)NC3=CC=CC=C3 |

Spectroscopic Data

The structural elucidation of Remifentanil Impurity J relies on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While a dedicated Fourier-Transform Infrared (FTIR) spectrum for this specific impurity is not widely published, characteristic vibrational modes can be inferred from the analysis of similar piperidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: 1H NMR Spectroscopic Data (Predicted and Experimental)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.20 - 7.40 | m | 5H | Aromatic protons (benzyl group) |

| 6.60 - 7.20 | m | 5H | Aromatic protons (anilino group) |

| 4.60 | s | 1H | NH (anilino group) |

| 3.65 | s | 3H | OCH3 (ester) |

| 3.50 | s | 2H | CH2 (benzyl) |

| 2.80 - 3.00 | m | 2H | Piperidine protons (axial, adjacent to N) |

| 2.20 - 2.40 | m | 2H | Piperidine protons (equatorial, adjacent to N) |

| 2.00 - 2.20 | m | 2H | Piperidine protons (axial) |

| 1.80 - 2.00 | m | 2H | Piperidine protons (equatorial) |

Note: Predicted values are based on standard chemical shift tables and may vary slightly from experimental values.

Table 2: 13C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| 174.1 | C=O (ester) |

| 139.2 | Quaternary aromatic C (benzyl) |

| 130.6 | Aromatic CH (benzyl) |

| 129.6 | Aromatic CH (anilino) |

| 129.3 | Aromatic CH (benzyl) |

| 128.6 | Aromatic CH (anilino) |

| 128.3 | Aromatic CH (benzyl) |

| 127.5 | Aromatic CH (anilino) |

| 62.3 | C4 (piperidine) |

| 62.1 | CH2 (benzyl) |

| 53.3 | Piperidine CH2 (adjacent to N) |

| 52.1 | OCH3 (ester) |

| 49.4 | Piperidine CH2 |

| 32.6 | Piperidine CH2 |

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of volatile and semi-volatile impurities.

Table 3: GC-MS Fragmentation Data

| m/z | Proposed Fragment Ion |

| 324 | [M]+ (Molecular Ion) |

| 233 | [M - C6H5CH2]+ |

| 265 | [M - COOCH3]+ |

| 91 | [C7H7]+ (Tropylium ion) |

| 77 | [C6H5]+ |

Fourier-Transform Infrared (FTIR) Spectroscopy

Based on the structure of Remifentanil Impurity J and data from similar piperidine-containing molecules, the following characteristic IR absorption bands are expected.[2][3][4][5]

Table 4: Predicted FTIR Absorption Bands

| Wavenumber (cm-1) | Vibrational Mode |

| 3300 - 3400 | N-H stretch (secondary amine) |

| 3000 - 3100 | C-H stretch (aromatic) |

| 2800 - 3000 | C-H stretch (aliphatic) |

| 1720 - 1740 | C=O stretch (ester) |

| 1600, 1490 | C=C stretch (aromatic) |

| 1200 - 1300 | C-N stretch |

| 1100 - 1200 | C-O stretch (ester) |

Experimental Protocols

The following sections provide generalized experimental protocols for the spectroscopic analysis of Remifentanil Impurity J. These are based on standard methodologies for the analysis of small organic molecules and pharmaceutical impurities.[6][7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and 13C NMR spectra for structural elucidation.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the isolated impurity J reference standard in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Transfer the solution to a 5 mm NMR tube.

1H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64 (depending on sample concentration).

-

Relaxation Delay: 1-2 seconds.

13C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled experiment.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the resulting spectra.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the 1H NMR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the impurity.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Injection Mode: Splitless.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-550.

Sample Preparation:

-

Prepare a dilute solution of the impurity J reference standard in a volatile organic solvent (e.g., methanol, dichloromethane) at a concentration of approximately 100 µg/mL.

Data Analysis:

-

Identify the peak corresponding to Impurity J in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak to determine the molecular ion and major fragment ions.

-

Compare the obtained spectrum with a reference library if available.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer.

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid impurity J reference standard directly onto the ATR crystal.

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

Data Acquisition:

-

Spectral Range: 4000-400 cm-1.

-

Resolution: 4 cm-1.

-

Number of Scans: 16-32.

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Compare the spectrum with reference spectra of similar compounds.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the characterization of Remifentanil Impurity J and the logical relationship between its potential synthetic origin and its detection.

Caption: General experimental workflow for the isolation and spectroscopic characterization of Remifentanil Impurity J.

Caption: Logical relationship of Impurity J formation during Remifentanil synthesis and its subsequent analytical detection.

Conclusion

The comprehensive spectroscopic characterization of Remifentanil Impurity J is essential for maintaining the quality and safety of the final drug product. This guide provides the foundational spectroscopic data and generalized analytical protocols to aid researchers and drug development professionals in the identification and control of this impurity. The combined use of NMR, MS, and FTIR allows for an unambiguous structural elucidation, which is a critical component of any robust drug manufacturing process.

References

- 1. Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | C20H24N2O2 | CID 2724430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine(110-89-4) IR Spectrum [chemicalbook.com]

- 4. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. resolvemass.ca [resolvemass.ca]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. GC/MS Identification of Impurities | Medistri SA [medistri.com]

- 9. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

Initial Biological Activity Screening of 4-Aminopiperidine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a diverse array of biologically active compounds. Its unique three-dimensional structure and hydrogen bonding capabilities make it an attractive core for the development of novel therapeutics. This technical guide provides a comprehensive overview of the initial biological activity screening of 4-aminopiperidine derivatives. It outlines detailed experimental protocols for key assays, presents quantitative data from representative studies, and visualizes critical experimental workflows and signaling pathways to facilitate a deeper understanding of the screening process. This document is intended to serve as a practical resource for researchers and scientists engaged in the discovery and development of new drugs based on the 4-aminopiperidine framework.

Introduction

The initial phase of drug discovery for novel chemical entities, such as derivatives of 4-aminopiperidine, involves a systematic screening process to identify and characterize their potential biological activities. This primary screening is designed to cast a wide net, evaluating compounds for a range of effects including cytotoxicity, antimicrobial properties, and specific enzyme inhibition. The data generated from these initial assays are crucial for identifying "hit" compounds that warrant further investigation and optimization. This guide details the foundational assays and workflows for conducting a robust initial biological activity screening of 4-aminopiperidine compounds.

General Screening Workflow

The initial biological screening of a library of 4-aminopiperidine compounds typically follows a hierarchical approach. This workflow is designed to efficiently identify compounds with desired biological activities while deprioritizing inactive or overly toxic molecules.

Data Presentation: Summary of Biological Activities

The following tables summarize representative quantitative data for the biological activities of various 4-aminopiperidine derivatives.

Table 1: Cytotoxicity of 4-Aminopiperidine Derivatives

| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |

| Compound 1 | MCF-7 (Breast Cancer) | MTT | 15.70 ± 0.28 | [1] |

| Compound 1 | SW480 (Colon Cancer) | MTT | 16.50 ± 4.90 | [1] |

| Compound 2b | HL-60 (Leukemia) | MTT | 2.6 | [2] |

| Compound 2b | HUVEC (Endothelial) | CTB | 4.9 | [2] |

| Compound 2b | MCF10A (Non-tumorigenic) | CTB | 4.1 | [2] |

| Compound 3b | HL-60 (Leukemia) | MTT | 2.5 | [2] |

| Compound 3b | HUVEC (Endothelial) | CTB | 4.5 | [2] |

| Compound 3b | MCF10A (Non-tumorigenic) | CTB | 4.0 | [2] |

| EM127 (11C) | MDA-MB-231 (Breast Cancer) | Proliferation | ~5 | [3] |

| EM127 (11C) | HCT116 (Colon Cancer) | Proliferation | ~5 | [3] |

Table 2: Antimicrobial Activity of 4-Aminopiperidine Derivatives

| Compound ID | Microorganism | Assay Type | MIC (µg/mL) | Reference |

| Compound 1 | M. tuberculosis | Broth Microdilution | 10 | [4] |

| Compound 3b | Candida spp. | Broth Microdilution | 1-4 | [2] |

| Compound 3b | Aspergillus spp. | Broth Microdilution | 1-8 | [2] |

| Compound 2b | Candida spp. | Broth Microdilution | 1-8 | [2] |

| Compound 2b | Aspergillus spp. | Broth Microdilution | 2-8 | [2] |

Table 3: Enzyme Inhibition by 4-Aminopiperidine Derivatives

| Compound ID | Enzyme | Assay Type | IC50 (µM) | Reference |

| Compound 9i | DPP4 | Fluorometric | 9.25 ± 0.57 | [5] |

| Sitagliptin | DPP4 | Fluorometric | 0.018 | [5] |

| 844-TFM | DNA Gyrase | Supercoiling | 1.5 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the initial biological screening of 4-aminopiperidine compounds.

Synthesis of 4-Aminopiperidine Derivatives via Reductive Amination

A common and efficient method for the synthesis of 4-aminopiperidine derivatives is the reductive amination of a 4-piperidone precursor.[7][8]

Materials:

-

N-substituted 4-piperidone (1.0 eq)

-

Primary or secondary amine (1.0-1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the N-substituted 4-piperidone and the desired amine in DCM or DCE, add sodium triacetoxyborohydride in one portion at room temperature.

-

Stir the reaction mixture at room temperature for 1-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aminopiperidine derivative.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[9]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

4-Aminopiperidine compounds dissolved in DMSO (stock solution)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the 4-aminopiperidine compounds in complete culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Screening: Broth Microdilution Assay

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]

Materials:

-

Bacterial or fungal strains

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

4-Aminopiperidine compounds dissolved in a suitable solvent (e.g., DMSO)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare a stock solution of each 4-aminopiperidine compound.

-

Perform serial two-fold dilutions of the compounds in the appropriate broth in the wells of a 96-well plate.

-

Prepare an inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well (except for a sterility control well) with the microbial suspension. Include a growth control well (broth and inoculum without the compound).

-

Incubate the plates at 35-37°C for 16-24 hours for bacteria, or at a suitable temperature and duration for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Screening: DPP4 Assay

This protocol is an example for screening inhibitors of Dipeptidyl Peptidase 4 (DPP4), a target for type 2 diabetes.[2][5]

Materials:

-

Recombinant human DPP4 enzyme

-

DPP4 fluorogenic substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

4-Aminopiperidine compounds dissolved in DMSO

-

A known DPP4 inhibitor (e.g., Sitagliptin) as a positive control

-

Black 96-well microplates

-

Fluorescence microplate reader

Procedure:

-

In a black 96-well plate, add the assay buffer.

-

Add the 4-aminopiperidine compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (Sitagliptin).

-

Add the DPP4 enzyme to each well (except for the blank wells) and incubate for 10-15 minutes at 37°C.

-